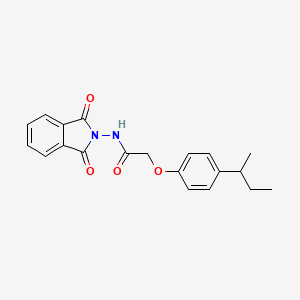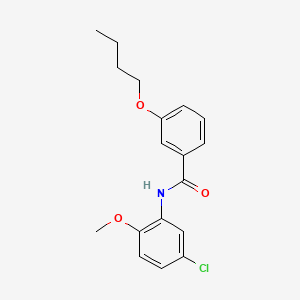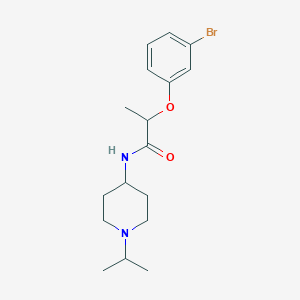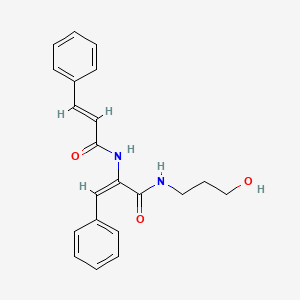![molecular formula C18H20O5 B5184700 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPEB belongs to the class of allosteric modulators that target the metabotropic glutamate receptor subtype 5 (mGluR5).
Applications De Recherche Scientifique
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have potential therapeutic applications in the treatment of several neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Mécanisme D'action
3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde acts as an allosteric modulator of mGluR5, a type of receptor found in the brain that is involved in the regulation of neurotransmitter release. By binding to mGluR5, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde enhances the receptor's activity and increases the release of neurotransmitters such as glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can improve cognitive function and reduce anxiety-like behavior in animal models. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure. Additionally, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without affecting other receptors. However, the low yield of the synthesis method and the high cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can be limiting factors for some experiments.
Orientations Futures
There are several potential future directions for research on 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. Another area of research is the investigation of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde's potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde and its effects on neurotransmitter release and synaptic plasticity.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves several steps. First, 2-(2-methoxyphenoxy)ethanol is reacted with ethylene oxide to form 2-(2-(2-methoxyphenoxy)ethoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. The yield of this reaction is typically around 50%.
Propriétés
IUPAC Name |
3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-17-7-2-3-8-18(17)23-12-10-21-9-11-22-16-6-4-5-15(13-16)14-19/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEPTCMDZHWODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)

